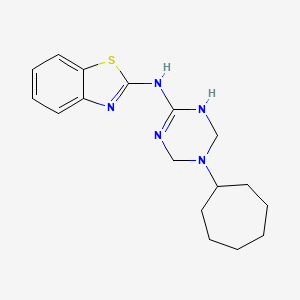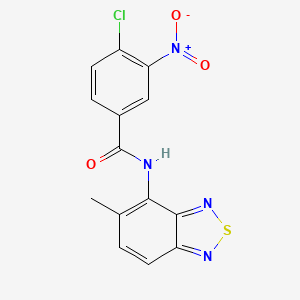![molecular formula C15H13I2NO3 B11567792 2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B11567792.png)
2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol is a synthetic organic compound characterized by the presence of dimethoxyphenyl and diiodophenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4,6-diiodophenol in the presence of an appropriate catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diiodophenol group allows for substitution reactions, where iodine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Sodium iodide in acetone
Major Products Formed
Oxidation: Formation of corresponding quinones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted phenols
Scientific Research Applications
2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.
Generating reactive oxygen species: Inducing oxidative stress in cells, leading to cell death or other biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar methoxy groups.
3,4-Dimethoxyphenylacetic acid: A related compound with similar structural features.
3,4-Dimethoxycinnamic acid: Another compound with dimethoxyphenyl groups.
Uniqueness
2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol is unique due to the presence of both dimethoxyphenyl and diiodophenol groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13I2NO3 |
|---|---|
Molecular Weight |
509.08 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C15H13I2NO3/c1-20-13-4-3-11(7-14(13)21-2)18-8-9-5-10(16)6-12(17)15(9)19/h3-8,19H,1-2H3 |
InChI Key |
JPPCHNOKDPIIFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)I)I)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,3-Dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B11567712.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11567714.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide](/img/structure/B11567720.png)
![6H-phthalazino[1,2-b]quinazoline-5,8-dione](/img/structure/B11567721.png)
![2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11567727.png)
![4-chloro-N-[(1Z)-4-oxo-3-(quinolin-8-ylsulfanyl)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B11567728.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11567743.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dichlorobenzamide](/img/structure/B11567744.png)

![2-amino-4-(4-chlorophenyl)-6-[3-(diethylamino)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11567755.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11567759.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B11567767.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B11567775.png)

